![molecular formula C19H14ClN3O3S B2408329 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide CAS No. 450341-02-3](/img/structure/B2408329.png)
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H14ClN3O3S and its molecular weight is 399.85. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
The compound is synthesized from 4-chlorobenzoic acid through a six-step process. Esterification with methanol, hydrazination, salt formation, and cyclization yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (5). Further conversion into sulfonyl chloride and nucleophilic attack of amines results in the title sulfonamides 7a-7j . The chemical structure is depicted below:
Compound Structure:C16H9ClN2O4S\text{Compound Structure:} \quad \text{C}_{16}\text{H}_{9}\text{ClN}_{2}\text{O}_{4}\text{S} Compound Structure:C16H9ClN2O4S
Antiviral Activity
Some of the synthesized sulfonamides (compounds 7b and 7i) exhibit anti-tobacco mosaic virus (TMV) activity. This finding suggests potential antiviral applications .
Biological Activities of Sulfonamides
Sulfonamides, including derivatives of this compound, have been associated with various biological activities:
- Antibiotic Revolution : Sulfonamide drugs revolutionized medicine due to their antibacterial properties .
- Antifungal Properties : Certain sulfonamide derivatives display antifungal activity .
- Herbicidal Potential : Sulfonamides have been explored for herbicidal applications in agriculture .
1,3,4-Thiadiazoles
1,3,4-Thiadiazoles, a class of compounds, have diverse bioactivities:
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolines and thiazoles, have been reported to interact with a variety of biological targets . These include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It is known that similar compounds can inhibit the activity of their target enzymes, leading to various physiological effects . For instance, inhibition of AchE can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
For example, they can increase the production of reactive oxygen species (ROS) and free radicals, leading to oxidative stress . This can negatively affect different cellular components and lead to the formation of malondialdehyde (MDA), a common biomarker for cellular oxidative injury .
Pharmacokinetics
It is known that the degree of lipophilicity of a drug can influence its ability to diffuse into cells . Therefore, the lipophilicity of this compound could potentially impact its bioavailability.
Result of Action
Similar compounds have been reported to have various biological and pharmacological activities, including antioxidant, antitumor, and neuroprotective effects .
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S/c20-12-2-1-3-13(7-12)23-18(14-8-27-9-15(14)22-23)21-19(24)11-4-5-16-17(6-11)26-10-25-16/h1-7H,8-10H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOUGPSAYSTVEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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